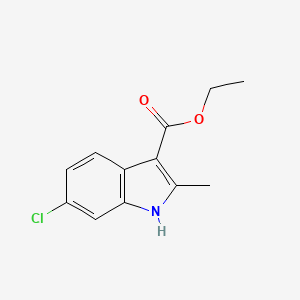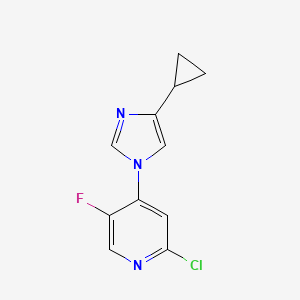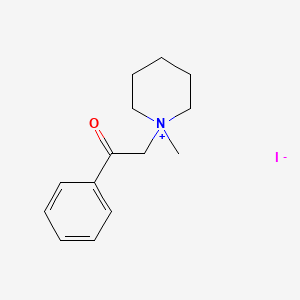
N-(1,3-benzoxazol-2-yl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzooxazol-2-yl-2-chloro-acetamide is a heterocyclic compound that features a benzoxazole ring fused with a chloroacetamide group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzooxazol-2-yl-2-chloro-acetamide typically involves the condensation of 2-aminophenol with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of N-benzooxazol-2-yl-2-chloro-acetamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are recycled to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-benzooxazol-2-yl-2-chloro-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of amides, thioethers, or ethers.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Aplicaciones Científicas De Investigación
N-benzooxazol-2-yl-2-chloro-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-benzooxazol-2-yl-2-chloro-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzimidazole Derivatives: Contain a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Benzoxazole Derivatives: Other derivatives with different substituents on the benzoxazole ring.
Uniqueness
N-benzooxazol-2-yl-2-chloro-acetamide is unique due to its specific chloroacetamide group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
86092-60-6 |
|---|---|
Fórmula molecular |
C9H7ClN2O2 |
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
N-(1,3-benzoxazol-2-yl)-2-chloroacetamide |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13) |
Clave InChI |
UULCQCRYWPKFCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazoline, 2-[3-(2-hydroxynaphthyl)]-](/img/structure/B13986197.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13986208.png)




![3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(tributylstannyl)pyridine](/img/structure/B13986220.png)





